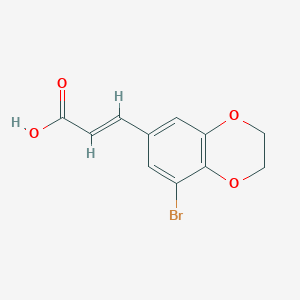

![molecular formula C13H18ClN3 B1373574 N-[(5-苯基-1H-吡唑-3-基)甲基]-2-丙胺盐酸盐 CAS No. 1285367-99-8](/img/structure/B1373574.png)

N-[(5-苯基-1H-吡唑-3-基)甲基]-2-丙胺盐酸盐

描述

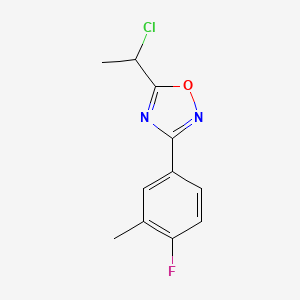

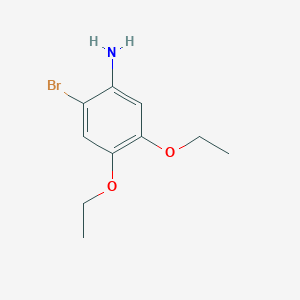

“N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride” is a compound with the CAS Number: 1285367-99-8. It has a molecular weight of 251.76 . The compound is a solid at room temperature .

Molecular Structure Analysis

The compound consists of a pyrazole ring attached to a phenyl group and a propanamine group. The InChI code for the compound is 1S/C13H17N3.ClH/c1-10(2)14-9-12-8-13(16-15-12)11-6-4-3-5-7-11;/h3-8,10,14H,9H2,1-2H3,(H,15,16);1H .科学研究应用

Medicinal Chemistry: Antileishmanial and Antimalarial Agent

This compound has shown significant potential as an antileishmanial and antimalarial agent. A study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket of the target, characterized by lower binding free energy . Its efficacy was notably higher than traditional treatments, making it a promising candidate for further drug development.

Antibacterial and Antifungal Applications

The structural activity relationship (SAR) studies of this compound and its derivatives have demonstrated potential antibacterial and antifungal activities . This suggests its utility in developing new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance.

Tuberculosis Treatment

In silico design and QSAR-driven virtual screening have identified this compound as a promising anti-tubercular agent . The combination of computational design and experimental evaluation underlines its potential in contributing to the fight against tuberculosis.

Coordination Chemistry

Pyrazole derivatives, including this compound, are used in coordination chemistry due to their ability to act as ligands that can coordinate with various metals . This application is crucial in the synthesis of metal complexes with diverse properties and potential uses in catalysis and material science.

Organometallic Chemistry

The pyrazole moiety of this compound is frequently utilized in organometallic chemistry. It serves as a scaffold for synthesizing bioactive chemicals and is involved in reactions in various media, which is pivotal for creating complex molecules with industrial and pharmaceutical importance .

Drug Discovery: Scaffold for Bioactive Chemicals

The pyrazole core of this compound is a common scaffold in drug discovery. It is used to synthesize a wide range of bioactive chemicals, playing a significant role in the development of new medications .

Material Science: Synthetical Utility

Due to its structural versatility, this compound is used in material science. It contributes to the synthesis of materials with valuable properties, such as photophysical characteristics, which are essential for developing advanced materials .

Agrochemistry: Pesticide Development

The pyrazole scaffold is also applied in agrochemistry for the development of pesticides. Its structural flexibility allows for the creation of compounds that can be tailored to target specific pests, contributing to more effective and sustainable agricultural practices .

作用机制

Mode of Action

. The specific mode of action of this compound would depend on its primary targets, which are currently unknown.

Biochemical Pathways

Pyrazole derivatives can affect a wide range of biochemical pathways depending on their targets

Pharmacokinetics

, which could influence its absorption and distribution

Result of Action

. The specific effects of this compound would depend on its primary targets and mode of action, which are currently unknown.

Action Environment

, suggesting that it may be relatively stable under a variety of environmental conditions

属性

IUPAC Name |

N-[(3-phenyl-1H-pyrazol-5-yl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-10(2)14-9-12-8-13(16-15-12)11-6-4-3-5-7-11;/h3-8,10,14H,9H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLALLVRWKROBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=NN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

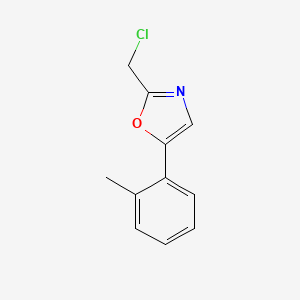

![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)

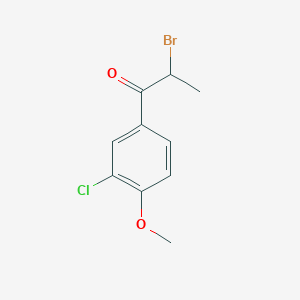

![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)

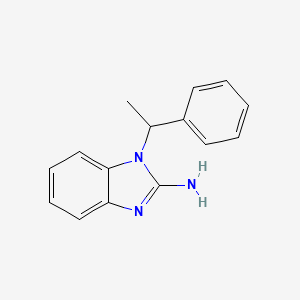

![2-[(4-Fluorophenyl)methoxy]phenol](/img/structure/B1373504.png)